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Compound of Interest

Compound Name: 3-Amino-5-bromopyridin-4-ol

Cat. No.: B168431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected
spectroscopic data for the compound 3-Amino-5-bromopyridin-4-ol (CAS No: 101084-20-2).
The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
This guide is intended to serve as a valuable resource for the characterization and utilization of
this compound in research and development.

Chemical Structure and Properties
e |[UPAC Name: 3-Amino-5-bromopyridin-4-ol

e Molecular Formula: CsHsBrN20[1]

» Molecular Weight: 189.01 g/mol [1]

e InChl Key: DMZVRJHJGBNINH-UHFFFAOY SA-N[1]

Spectroscopic Data

While publicly available, comprehensive experimental spectra for 3-Amino-5-bromopyridin-4-
ol are limited. This section presents available data and predicts characteristic spectral features
based on the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. ChemicalBook lists the availability of tH NMR and 13C NMR spectra for 3-Amino-5-
bromopyridin-4-ol.[2][3] The expected chemical shifts are influenced by the electron-donating
amino and hydroxyl groups and the electron-withdrawing bromine atom and pyridine ring
nitrogen.

2.1.1. *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
protons of the amino and hydroxyl groups.

Expected Chemical o
Proton _ Multiplicity Notes
Shift (ppm)

Downfield shift due to
) proximity to the
H-2 75-8.0 Singlet ]
electronegative

nitrogen atom.

H-6 70-75 Singlet

Chemical shift can be
-NH:z 45-6.0 Broad Singlet concentration and
solvent dependent.

Chemical shift is
) highly dependent on
-OH 9.0-11.0 Broad Singlet
solvent and

temperature.

2.1.2. 3C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within
the molecule.
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Expected Chemical Shift

Carbon Notes
(ppm)
C-2 140 - 150
Carbon bearing the amino
C-3 125-135
group.
Carbon bearing the hydroxyl
C-4 155 - 165 o _
group, significantly downfield.
Carbon bearing the bromine
C-5 100 - 110
atom.
C-6 135-145

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3-Amino-5-bromopyridin-4-ol is not readily available in the

public domain. However, the characteristic absorption bands can be predicted based on the

functional groups present in the molecule.

Expected Wavenumber

Functional Group Intensity
(cm~1)
O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad
N-H Stretch (amino) 3300 - 3500 Medium (two bands)
C=C & C=N Stretch (aromatic )
) 1550 - 1650 Medium to Strong
ring)
C-0O Stretch (hydroxyl) 1260 - 1350 Strong
C-N Stretch (amino) 1250 - 1340 Medium
C-Br Stretch 500 - 600 Medium to Strong

Mass Spectrometry (MS)
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A mass spectrum for 3-Amino-5-bromopyridin-4-ol is not publicly available. The expected
mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the
presence of a bromine atom (7°Br and 81Br isotopes in an approximate 1:1 ratio).

lon Expected m/z Notes

Molecular ion peak, showing a
characteristic M and M+2

pattern with approximately

[M]* 188/190 _ .
equal intensity due to the
bromine isotopes. The exact
mass is 187.9585 g/mol .[4]
[M-H20]* 170/172 Loss of a water molecule.
[M-Br]* 109 Loss of the bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-Amino-
5-bromopyridin-4-ol.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of 3-Amino-5-bromopyridin-4-ol.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or Methanol-da4) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters (400 MHz Spectrometer):
¢ Pulse Program: Standard single-pulse (zg30)

e Solvent: DMSO-de
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Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

13C NMR Acquisition Parameters (100 MHz Spectrometer):
e Pulse Program: Proton-decoupled single-pulse (zgpg30)
e Solvent: DMSO-de

o Temperature: 298 K

e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Acquisition Time: 1.5 s

e Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 3-Amino-5-bromopyridin-4-ol sample onto the ATR
crystal.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.
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Data Acquisition:

Technique: Attenuated Total Reflectance (ATR)

Spectral Range: 4000 - 400 cm™1

Resolution: 4 cm—!

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 3-Amino-5-bromopyridin-4-ol (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electron lonization - El):

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Mass Range: 50 - 500 m/z

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Overall Spectroscopic Analysis Workflow

Sample Preparation

3-Amino-5-bromopyridin-4-ol

;
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NMR Spectroscopy
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v

Data Processing‘ 'and Interpretation

N

Process NMR Data
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(FT, Phasing, Baseline Correction) (Peak Identification, Fragmentation Analysis) (Baseline Correction, Peak Picking)

Process IR Data

\ ! /

Structural Elucidation and Verification

Click to download full resolution via product page

Caption: Overall workflow for the spectroscopic analysis of 3-Amino-5-bromopyridin-4-ol.
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NMR Spectroscopy Workflow
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Weigh Sample
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FT-IR and MS Workflows

FT-IR (ATR) Mass Spectrometry (EI)

Place Solid on ATR Crystal Prepare Dilute Solution
Acquire Spectrum Inject into Mass Spectrometer

Baseline Correction and Peak Picking Acquire Mass Spectrum

;

Analyze Isotope Pattern and Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 3-Amino-5-bromopyridin-4-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168431#spectroscopic-data-for-3-amino-5-
bromopyridin-4-ol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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